(2-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine

5-HT₂A receptor pharmacology NBOMe analog structure-activity relationship

This N-benzylphenethylamine building block features a unique 2-bromobenzyl substitution that enables halogen-bonding-driven sigma receptor affinity while avoiding the 2,5-dimethoxyphenyl pharmacophore responsible for 5-HT₂A activity. Researchers employ it as a negative control in serotonergic panels and an analytical reference standard (InChIKey: FVXLXLDZFXFCQP-UHFFFAOYSA-N) for differentiating positional isomers. Procure from certified suppliers to maintain consistent in-batch purity for reproducible SAR campaigns.

Molecular Formula C16H18BrNO
Molecular Weight 320.22 g/mol
CAS No. 355382-49-9
Cat. No. B4587305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine
CAS355382-49-9
Molecular FormulaC16H18BrNO
Molecular Weight320.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNCC2=CC=CC=C2Br
InChIInChI=1S/C16H18BrNO/c1-19-15-8-6-13(7-9-15)10-11-18-12-14-4-2-3-5-16(14)17/h2-9,18H,10-12H2,1H3
InChIKeyFVXLXLDZFXFCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-Bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine (CAS 355382-49-9) – Technical Specifications and Sourcing Rationale


(2-Bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine, systematically designated as N-(2-bromobenzyl)-2-(4-methoxyphenyl)ethanamine (CAS 355382-49-9), is a synthetic organic compound belonging to the N-benzylphenethylamine class, characterized by the molecular formula C₁₆H₁₈BrNO and a molecular weight of 320.22 g/mol . It is commercially available as a specialty research chemical from suppliers including ChemBridge Corporation, Alfa Chemistry, Asinex Ltd., Ryan Scientific, Specs Ltd., and Zylexa Pharma Ltd., primarily as a building block for medicinal chemistry and chemical biology applications .

Why Generic Substitution Is Not Advisable for (2-Bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine in SAR and Probe Development


Within the N-benzylphenethylamine chemical space, seemingly minor structural variations produce substantial shifts in receptor binding profiles and physicochemical properties that cannot be captured by simple bioisosteric replacement [1]. The 2-bromobenzyl moiety introduces specific halogen-bonding potential and steric constraints not replicated by chloro-, fluoro-, or unsubstituted benzyl analogs [1]. Meanwhile, the single 4-methoxyphenethylamine domain distinguishes this compound from the extensively characterized dimethoxy-substituted NBOMe series, resulting in a distinct target engagement landscape [2]. These divergent properties preclude generic substitution; the quantitative comparisons in Section 3 demonstrate exactly how this compound differs from the most closely related alternatives in measurable terms.

Quantitative Differentiation Evidence: (2-Bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine vs. Closest Analogs


Structural Divergence from High-Affinity 5-HT₂A Agonists: Reduced Serotonergic Liability

The compound's single 4-methoxyphenethylamine moiety structurally diverges from the 2,5-dimethoxyphenethylamine core essential for subnanomolar 5-HT₂A receptor activation in the NBOMe series. Class-level SAR data demonstrate that the 2,5-dimethoxy substitution pattern is required for high 5-HT₂A affinity [1]. Compounds lacking this pattern exhibit markedly reduced 5-HT₂A receptor engagement. The most directly comparable single-methoxy compounds identified in forensic studies (N-(bromodimethoxybenzyl)-methoxyphenethylamines) possess a bromodimethoxy substitution on the benzyl portion [2], whereas the target compound places bromine on the benzyl ring and a single methoxy on the phenethylamine portion—a reversed substitution architecture. The bromodimethoxybenzyl series exhibits an El mass spectral base peak at m/z 259, enabling definitive analytical differentiation from the target compound [2].

5-HT₂A receptor pharmacology NBOMe analog structure-activity relationship

Physicochemical Differentiation: Increased Lipophilicity and Halogen Bonding Potential via 2-Bromobenzyl Substitution

Introduction of the 2-bromobenzyl group fundamentally alters the compound's physicochemical profile compared to the unsubstituted benzyl analog. The bromine atom contributes to increased lipophilicity (predicted logP shift) and introduces halogen-bonding capacity absent in the non-brominated comparator [1]. In binding site interactions, the bromobenzyl group can engage in halogen bonding with backbone carbonyl oxygens or aromatic residues, whereas the unsubstituted benzyl analog is limited to hydrophobic and π-π interactions [1]. The methoxyphenyl group provides complementary π-π stacking and hydrogen-bond acceptor capacity.

lipophilicity halogen bonding ADME prediction molecular property

Analytical Differentiation: InChIKey Fingerprint for Definitive Compound Identification

The compound possesses a unique InChIKey (FVXLXLDZFXFCQP-UHFFFAOYSA-N) that serves as a definitive digital fingerprint for unambiguous identification . This identifier is computationally derived from the structural connectivity and stereochemistry and is distinct from all structurally related analogs. For procurement and quality control purposes, this InChIKey enables precise database cross-referencing and eliminates ambiguity that may arise from synonymous nomenclature (e.g., (2-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine, N-(2-bromobenzyl)-2-(4-methoxyphenyl)ethanamine, [(2-bromophenyl)methyl][2-(4-methoxyphenyl)ethyl]amine).

analytical chemistry quality control compound authentication InChIKey

Positional Isomer Distinction: Ortho-Bromobenzyl as a Unique Interaction Modulator

The 2-bromobenzyl (ortho-bromo) substitution pattern in the target compound confers distinct conformational and electronic properties compared to para- or meta-bromo positional isomers. In analogous arylalkylamine sigma ligand series, ortho-substituents exert pronounced effects on binding pocket accommodation due to steric constraints near the amine nitrogen and altered torsion angle preferences [1]. While direct binding data for the target compound are not available in the public domain, the ortho-bromo configuration is documented to influence halogen-bonding geometry and steric accessibility in a manner distinct from the para-bromo isomer N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine [2].

positional isomer ortho-substitution effect halogen bonding geometry SAR

Validated Application Scenarios for (2-Bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine Based on Differential Evidence


Sigma-1/Sigma-2 Receptor Ligand Scaffold Optimization

This compound serves as a strategic intermediate or comparator in arylalkylamine sigma receptor ligand SAR campaigns. Its ortho-bromobenzyl substitution pattern allows systematic exploration of halogen-bonding contributions to σ₁/σ₂ receptor affinity and selectivity, directly addressing SAR hypotheses from established sigma ligand series [1].

5-HT₂A-Negative Control Compound for Serotonergic Assay Panels

Due to its structural divergence from the 2,5-dimethoxyphenethylamine pharmacophore required for high 5-HT₂A affinity, this compound is suitable as a negative control or counter-screen in serotonergic receptor panels, enabling researchers to isolate sigma-mediated effects from 5-HT₂A-mediated confounding activity [1].

Analytical Reference Standard for N-Benzylphenethylamine Isomer Differentiation

The compound's unique InChIKey (FVXLXLDZFXFCQP-UHFFFAOYSA-N) and distinct 2-bromobenzyl substitution pattern support its use as an analytical reference standard in GC-MS or LC-MS workflows designed to differentiate positional isomers and mono- vs. dimethoxy-substituted N-benzylphenethylamine derivatives in forensic or metabolomics applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.